molecular formula C11H12FNO B13156394 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one

5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13156394
M. Wt: 193.22 g/mol
InChI Key: DDSIHMKSUDIWIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-propylbenzaldehyde with ammonium acetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industry standards .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

5-fluoro-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C11H12FNO/c1-2-5-13-7-8-6-9(12)3-4-10(8)11(13)14/h3-4,6H,2,5,7H2,1H3

InChI Key

DDSIHMKSUDIWIF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

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